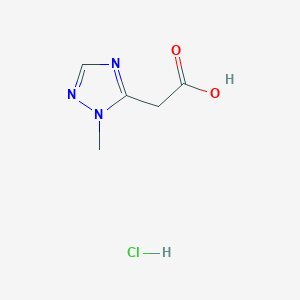

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride

Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride (CAS: 1087714-25-7) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N1 position and an acetic acid moiety at the C5 position, forming a hydrochloride salt. Its molecular formula is C₄H₆ClN₃O₂ (MW: 163.56 g/mol). The compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

2-(2-methyl-1,2,4-triazol-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-4(2-5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPWZXBVSJBSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Preparation Method from 1,2,4-Triazole

A detailed preparation method is described in a Chinese patent (CN113651762A), which outlines a five-step synthetic route starting from 1,2,4-triazole to obtain 1-methyl-1H-1,2,4-triazole-3-methyl formate, a key intermediate closely related to the target compound.

Stepwise Synthesis Summary:

| Step | Reaction Description | Key Reagents and Conditions | Product and Yield |

|---|---|---|---|

| 1 | Methylation of 1,2,4-triazole | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | 1-methyl-1,2,4-triazole |

| 2 | Halogenation or silylation at 5-position | 1-methyl-1,2,4-triazole, tetrahydrofuran, TMEDA, n-butyllithium, dibromomethane (or LDA and trimethylchlorosilane) | 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |

| 3 | Carboxylation at 3-position | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole, tetrahydrofuran, LDA, CO2, -78 °C to room temp | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (yield ~72-76%) |

| 4 | Esterification | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, methanol, thionyl chloride, 20-60 °C | Corresponding methyl ester (yield ~92%) |

| 5 | Hydrogenation or reduction to remove bromine | 5-bromo-1-methyl-1H-1,2,4-triazole-3-methyl carboxylate, 5% Pd/C, DBU, methanol, H2, pressurized | 1-methyl-1H-1,2,4-triazole-3-methyl formate (final intermediate) |

This method achieves high purity (HPLC > 98%) and good yields (typically 70-92%) across the steps. The final acid hydrochloride salt can be obtained by acidification of the free acid or salt intermediate.

Continuous-Flow Synthesis Approach

A modern, efficient, and sustainable synthesis of a closely related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been developed using continuous-flow technology, which can be adapted for the hydrochloride salt preparation.

Key Features:

- Metal-free process avoiding heavy metals and hazardous reagents.

- One-pot, two-step continuous flow synthesis enabling atom economy and high selectivity.

- Avoids chromatography and intermediate isolation, reducing waste and increasing safety.

- Scalable from gram to hundred-gram scale with consistent yields (~57-60%) and high purity (>95% NMR assay).

- Ester hydrolysis performed in batch mode with stoichiometric NaOH in toluene, avoiding aqueous work-up due to hydrophilicity.

- Final acid obtained by treatment with trifluoroacetic acid in acetonitrile, precipitating the pure acid for filtration.

Process Summary Table:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Formation of acetimidamide intermediate | 120 °C, 13.3 min residence time, DMSO solvent, 1 bar pressure | High purity (up to 91%) |

| 2 | Condensation to form triazole ethyl ester | 25-120 °C, 5-20 min residence time, DMSO, 1 bar | 57-60% isolated yield, 95% purity |

| 3 | Ester hydrolysis to sodium salt | Batch mode, NaOH in toluene, azeotropic distillation | High yield, no aqueous work-up |

| 4 | Acidification to free acid | TFA in acetonitrile, precipitation and filtration | Quantitative yield, high purity |

This method demonstrates improved efficiency, safety, and environmental friendliness compared to traditional batch methods and is suitable for industrial scale-up.

Comparative Analysis of Preparation Methods

| Aspect | Multi-step Batch Synthesis (Patent) | Continuous-Flow Synthesis |

|---|---|---|

| Starting Material | 1,2,4-triazole | Dimethylacetamide dimethylacetal and primary amides |

| Key Steps | Methylation, halogenation/silylation, carboxylation, esterification, hydrogenation | Condensation, triazole formation, ester hydrolysis, acidification |

| Reaction Type | Multi-step batch with isolations | One-pot continuous flow with minimal isolation |

| Yields | 70-92% per step; overall moderate | 57-60% isolated overall yield |

| Purity | >98% HPLC | >95% NMR assay purity |

| Environmental Impact | Uses hazardous reagents (thionyl chloride, Pd/C) | Metal-free, less waste, no chromatography |

| Scalability | Demonstrated at lab scale | Demonstrated at 100 g scale continuous operation |

| Safety | Handling of brominated intermediates and hydrogenation | Safer handling of energetic intermediates under flow |

Research Findings and Notes

- The patent method provides a robust and classical approach with well-defined intermediates and high purity products, suitable for labs equipped for multi-step organic synthesis.

- The continuous-flow method offers advantages in sustainability, safety, and scalability, aligning with green chemistry principles.

- The hydrochloride salt formation is typically achieved by acidifying the free acid with hydrochloric acid or similar acids after isolation of the free acid.

- Both methods require careful control of reaction temperatures, stoichiometry, and purification steps to ensure high purity and yield.

- Continuous-flow synthesis allows precise control over reaction parameters and safer handling of reactive intermediates, which is beneficial for industrial application.

Summary Table of Key Reaction Conditions from Patent Examples

| Example | Starting Material | Key Reagents | Temp (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 4 | 5-bromo-1-methyl-1H-1,2,4-triazole | LDA, CO2, THF | -78 to 20 | 2 h | 72.5 | 99.2 (HPLC) |

| 5 | 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole | LDA, CO2, THF | -78 to 20 | 2 h | 75.7 | 98.4 (HPLC) |

| 6 | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | Thionyl chloride, MeOH | 20-60 | 5 h | 92.3 | 98.9 (HPLC) |

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride has shown efficacy against various fungal pathogens. Its mechanism of action involves inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This action leads to increased membrane permeability and ultimately fungal cell death.

Case Study:

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of triazole compounds effectively reduced fungal load in infected animal models, suggesting potential therapeutic use in treating fungal infections .

2. Plant Growth Regulation

The compound has also been investigated for its role as a plant growth regulator. Triazole derivatives can modulate plant growth by influencing hormone levels and stress responses.

Case Study:

In agricultural research, it was found that treatment with this compound led to enhanced growth and yield in certain crops under stress conditions. This suggests its potential as a biostimulant in agriculture .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies due to its ability to bind to specific enzyme active sites. This property is crucial for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Case Study:

Research published in Bioorganic & Medicinal Chemistry Letters highlighted how triazole derivatives were effective inhibitors of certain kinases involved in cancer progression, paving the way for new cancer therapies .

2. Molecular Probes

Due to its unique structure, this compound serves as a molecular probe in biochemical assays. Its ability to interact with biomolecules makes it useful for studying protein-ligand interactions.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Research Findings

- Herbicidal Potential: The branched alkylamine derivative ([2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride) demonstrated altered cellulose synthase (CESA) protein melting profiles, suggesting herbicidal activity .

Biological Activity

2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique triazole ring structure, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₅H₈ClN₃O₂

- Molecular Weight : 177.59 g/mol

- CAS Number : 1803604-10-5

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The triazole ring can modulate enzyme activity and influence receptor signaling pathways. This modulation can lead to various physiological effects, including:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.

- Antifungal Activity : Its structure allows it to inhibit fungal growth effectively.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains and fungi. For instance:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria | Inhibition of growth in E. coli and S. aureus | |

| Fungi | Effective against Candida spp. |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, indicating a potential role as an anticancer agent.

| Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of p53 expression and caspase activation |

| U937 | 12.50 | Inhibition of cell proliferation through apoptosis |

Case Studies

Several case studies have explored the efficacy of this compound in clinical and laboratory settings:

- Study on Antifungal Activity : A study assessed the antifungal efficacy against Candida albicans and found significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential use in treating fungal infections .

- Cancer Research : In a series of experiments involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 and PARP .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid hydrochloride, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React 1-methyl-1H-1,2,4-triazole derivatives with chloroacetic acid under basic conditions (e.g., NaOH in DMF) at 50–60°C for 3–5 hours. Neutralize with HCl to isolate the hydrochloride salt .

- Route 2 : Adapt methods from analogous triazole-acetic acid syntheses, such as using NaN₃ as a catalyst in DMF for azide intermediates, followed by acid hydrolysis and purification via ethanol recrystallization .

- Key Variables : Temperature (excessive heat may degrade the triazole ring), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (excess chloroacetic acid improves yield but complicates purification).

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity ≥97% as per vendor specifications . Validate with melting point analysis (expected range: 180–185°C with decomposition).

- Structural Confirmation : Employ ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify the triazole proton (δ 8.2–8.5 ppm), methyl group (δ 3.2–3.5 ppm), and carboxylic acid (δ 170–175 ppm in ¹³C). Compare with PubChem data for tetrazole analogs .

- Mass Spectrometry : ESI-MS (negative mode) should show [M-Cl]⁻ at m/z 127.5 (C₄H₆N₃O₂⁻) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Storage : Store in airtight containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to light, which may induce triazole ring oxidation .

- Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via TLC or HPLC for decomposition products like 1-methyl-1H-1,2,4-triazole or acetic acid derivatives .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in heterocyclic coupling reactions?

- Methodology :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in reactions with aryl halides or amines. Compare activation energies with DFT-calculated transition states .

- Isotopic Labeling : Introduce ¹⁵N or ²H isotopes to the triazole ring to trace regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- In Situ Monitoring : Employ ReactIR to detect transient species (e.g., metal-carboxylate complexes) during catalysis .

Q. What computational methods are effective for predicting this compound’s reactivity in novel reaction designs?

- Methodology :

- Quantum Chemistry : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The triazole’s LUMO (-1.5 eV) likely drives nucleophilic aromatic substitution .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction coordinates for carboxylate activation .

- Machine Learning : Train models on existing triazole reaction datasets (e.g., USPTO) to predict viable substrates or catalysts .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodology :

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from general toxicity .

- Structural Analog Comparison : Test derivatives (e.g., 3-methyl or 5-aryl variants) to identify pharmacophores responsible for activity .

- Metabolite Profiling : Use LC-MS/MS to detect hydrolysis products (e.g., free triazole) that may confound bioactivity results .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Continuous Flow Chemistry : Optimize residence time and temperature in microreactors to suppress racemization .

- Chiral Stationary Phases : Employ preparative HPLC with cellulose-based columns to resolve enantiomers post-synthesis .

- Crystallization Engineering : Use polymorph screening (via XRPD) to isolate stable crystalline forms that resist racemization .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.